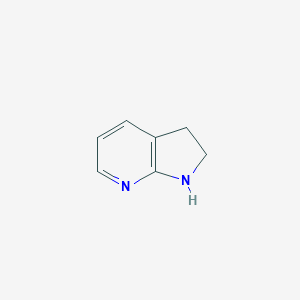

2,3-Dihydro-7-azaindole

Description

Structure

3D Structure

Properties

IUPAC Name |

1H-pyrrolo[2,3-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2/c1-2-6-3-5-9-7(6)8-4-1/h1-5H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVXVYAKCVDQRLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NC=C2)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2 | |

| Record name | 7-azaindole | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25247-73-8 | |

| Record name | 1H-Pyrrolo[2,3-b]pyridine, dimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25247-73-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID3075046 | |

| Record name | 1H-Pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3075046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

271-63-6, 10592-27-5 | |

| Record name | 1H-Pyrrolo[2,3-b]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=271-63-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,7-Diazaindene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000271636 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Azaindole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010592275 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Azaindole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77951 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-Azaindole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67063 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3075046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-pyrrolo[2,3-b]pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.438 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,7-DIAZAINDENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QX4465NR9T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 2,3-Dihydro-7-azaindole

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dihydro-7-azaindole, also known as 7-azaindoline, is a heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. As a saturated analog of the well-known kinase hinge-binding motif 7-azaindole (B17877), this compound offers a unique three-dimensional geometry while retaining key electronic features. This guide provides a comprehensive overview of the core basic properties of 2,3-Dihydro-7-azaindole, intended to support research and development efforts in the pharmaceutical sciences.

Physicochemical Properties

A foundational understanding of the physicochemical properties of 2,3-Dihydro-7-azaindole is critical for its application in drug design and development. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile.

Table 1: Physicochemical Properties of 2,3-Dihydro-7-azaindole

| Property | Value | Source/Method |

| Molecular Formula | C₇H₈N₂ | [1][2] |

| Molecular Weight | 120.15 g/mol | [1] |

| Appearance | White to light yellow or light red powder/crystal | |

| Melting Point | 78-85 °C | |

| pKa (predicted) | Basic pKa: ~5.0 | Predicted |

| logP (predicted) | ~1.2 | Predicted |

| Aqueous Solubility | Slightly soluble (10-100 µM for related pyrrolo[2,3-b]pyridines) | [2][3] |

Note: Predicted values for pKa and logP are based on computational models and should be confirmed experimentally.

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and characterization of 2,3-Dihydro-7-azaindole. Below are the expected spectroscopic signatures based on its chemical structure.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Chemical Shifts (in CDCl₃)

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |

| H-1 (NH) | ~5.0-6.0 | br s | - |

| H-4 | ~7.5 | dd | ~7.5, 1.5 Hz |

| H-5 | ~6.5 | dd | ~7.5, 5.0 Hz |

| H-6 | ~7.8 | dd | ~5.0, 1.5 Hz |

| H-2 (CH₂) | ~3.6 | t | ~8.0 Hz |

| H-3 (CH₂) | ~3.0 | t | ~8.0 Hz |

Table 3: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)

| Carbon | Chemical Shift (ppm) |

| C-7a | ~158 |

| C-6 | ~145 |

| C-4 | ~128 |

| C-5 | ~115 |

| C-3a | ~110 |

| C-2 | ~48 |

| C-3 | ~28 |

3.2. Infrared (IR) Spectroscopy

Table 4: Characteristic IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (pyrrole-like) | 3300-3500 | Medium |

| C-H Stretch (aromatic) | 3000-3100 | Medium |

| C-H Stretch (aliphatic) | 2850-2960 | Medium |

| C=C Stretch (aromatic) | 1580-1610 | Medium-Strong |

| C-N Stretch | 1250-1350 | Medium |

3.3. Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of 2,3-Dihydro-7-azaindole is expected to show a molecular ion peak (M⁺) at m/z 120. Common fragmentation patterns would involve the loss of small, stable molecules or radicals from the parent structure.

Table 5: Expected Mass Spectrometry Fragmentation

| m/z | Fragment |

| 120 | [M]⁺ |

| 119 | [M-H]⁺ |

| 92 | [M-CH₂NH]⁺ |

| 91 | [M-CH₂NH-H]⁺ |

Experimental Protocols

Detailed experimental procedures are crucial for the accurate determination of the physicochemical and biological properties of 2,3-Dihydro-7-azaindole.

4.1. Determination of pKa

The basicity of 2,3-Dihydro-7-azaindole can be determined by potentiometric titration.

-

Objective: To determine the acid dissociation constant (pKa) of the conjugate acid of 2,3-Dihydro-7-azaindole.

-

Methodology:

-

Prepare a standard solution of 2,3-Dihydro-7-azaindole of known concentration (e.g., 0.01 M) in a suitable solvent (e.g., water or a water/co-solvent mixture).

-

Calibrate a pH meter with standard buffer solutions.

-

Titrate the sample solution with a standardized solution of a strong acid (e.g., 0.1 M HCl).

-

Record the pH of the solution after each addition of the titrant.

-

Plot the pH versus the volume of titrant added to generate a titration curve.

-

The pKa is determined as the pH at the half-equivalence point.

-

Workflow for pKa Determination

Caption: Workflow for pKa determination by potentiometric titration.

4.2. Determination of logP

The lipophilicity of 2,3-Dihydro-7-azaindole can be determined using the shake-flask method followed by HPLC analysis.

-

Objective: To determine the partition coefficient (logP) between n-octanol and water.

-

Methodology:

-

Prepare a stock solution of 2,3-Dihydro-7-azaindole in n-octanol.

-

Mix a known volume of the n-octanol stock solution with a known volume of water in a separatory funnel.

-

Shake the mixture vigorously for a set period (e.g., 1 hour) to allow for partitioning.

-

Allow the two phases to separate completely.

-

Carefully collect samples from both the n-octanol and water phases.

-

Determine the concentration of 2,3-Dihydro-7-azaindole in each phase using a calibrated HPLC method.

-

Calculate the logP value using the formula: logP = log([Concentration in octanol] / [Concentration in water]).

-

Workflow for logP Determination

Caption: Workflow for logP determination using the shake-flask method.

Biological Activity and Signaling Pathways

While 2,3-Dihydro-7-azaindole itself is primarily a building block, its derivatives have shown significant biological activity, particularly as kinase inhibitors. Derivatives of the closely related 7-azaindole are known to target the PI3K/AKT/mTOR pathway. More specifically, derivatives of 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine have been identified as inhibitors of Fibroblast Growth Factor Receptors (FGFRs).[3]

The FGF signaling pathway is a crucial regulator of cell proliferation, differentiation, and migration.[3] Aberrant activation of this pathway is implicated in various cancers. Inhibition of FGFRs can block downstream signaling cascades, including the RAS-MAPK, PI3K-AKT, and PLCγ pathways, thereby impeding tumor growth.[4][5][6]

FGFR Signaling Pathway

Caption: Simplified FGFR signaling pathway and the point of inhibition.

5.1. Experimental Protocol: FGFR Kinase Assay

A common method to assess the inhibitory activity of compounds against FGFR is a biochemical kinase assay, such as the ADP-Glo™ Kinase Assay.[7][8]

-

Objective: To determine the in vitro inhibitory potency (IC₅₀) of a 2,3-Dihydro-7-azaindole derivative against a specific FGFR isoform.

-

Methodology:

-

Kinase Reaction:

-

In a multi-well plate, combine the test compound (at various concentrations), the FGFR enzyme, a suitable substrate (e.g., a poly-Glu-Tyr peptide), and ATP in a kinase buffer.

-

Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 30°C) for a specific time (e.g., 60 minutes) to allow for ATP consumption by the kinase.

-

-

ADP Detection:

-

Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

-

Add Kinase Detection Reagent to convert the generated ADP back to ATP, which then fuels a luciferase/luciferin reaction, producing a luminescent signal.

-

-

Data Analysis:

-

Measure the luminescence using a plate reader.

-

The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

-

Plot the kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

-

Workflow for FGFR Kinase Assay

Caption: General workflow for an in vitro FGFR kinase inhibition assay.

Conclusion

2,3-Dihydro-7-azaindole is a valuable scaffold in medicinal chemistry, offering a unique combination of structural and electronic properties. This guide has provided a summary of its core basic properties, including physicochemical data, predicted spectroscopic characteristics, and relevant experimental protocols. The involvement of its derivatives in inhibiting key signaling pathways, such as the FGFR pathway, highlights its potential for the development of novel therapeutics, particularly in oncology. Further experimental validation of the predicted properties and exploration of its synthetic derivatization will undoubtedly lead to new and improved drug candidates.

References

- 1. scbt.com [scbt.com]

- 2. 2,3-Dihydro-7-azaindole, 97+% | Fisher Scientific [fishersci.ca]

- 3. Understanding FGF Signaling: A Key Pathway in Development and Disease | Proteintech Group [ptglab.com]

- 4. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]

- 5. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. promega.com [promega.com]

- 8. promega.com [promega.com]

An In-depth Technical Guide to 2,3-Dihydro-7-azaindole (CAS Number 10592-27-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,3-Dihydro-7-azaindole (also known as 7-azaindoline), a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis via catalytic hydrogenation of 7-azaindole (B17877), and presents its characteristic spectroscopic data. Furthermore, this guide explores the biological context of the broader 7-azaindole scaffold as a potent kinase inhibitor, with a focus on the PI3K/Akt/mTOR signaling pathway. A representative experimental protocol for a cell viability assay to evaluate the cytotoxic effects of such compounds is also included.

Chemical and Physical Properties

2,3-Dihydro-7-azaindole is a bicyclic heterocyclic compound that serves as a valuable building block in the synthesis of various biologically active molecules.[1] Its properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 10592-27-5 | [2][3][4] |

| Molecular Formula | C₇H₈N₂ | [2][3][4] |

| Molecular Weight | 120.15 g/mol | [2][3][4] |

| Appearance | White to light yellow or light red powder/crystal | [5] |

| Melting Point | 78-83 °C | [4] |

| Solubility | Slightly soluble in water | [6] |

| SMILES | C1Cc2cccnc2N1 | [4] |

| InChI | 1S/C7H8N2/c1-2-6-3-5-9-7(6)8-4-1/h1-2,4H,3,5H2,(H,8,9) | [4] |

Synthesis of 2,3-Dihydro-7-azaindole

A common and efficient method for the synthesis of 2,3-Dihydro-7-azaindole is the catalytic hydrogenation of 7-azaindole. This method involves the reduction of the pyrrole (B145914) ring of the 7-azaindole scaffold.[7]

Experimental Protocol: Catalytic Hydrogenation of 7-Azaindole

This protocol is adapted from general procedures for the catalytic hydrogenation of indoles to indolines.[7]

Materials:

-

7-Azaindole (1H-Pyrrolo[2,3-b]pyridine)

-

Platinum on activated carbon (Pt/C, 5-10 wt%)

-

Ethanol (B145695) or Acetic Acid (solvent)

-

Hydrogen gas (H₂)

-

Filtration agent (e.g., Celite®)

-

Rotary evaporator

-

Hydrogenation apparatus (e.g., Parr shaker or H-Cube)

Procedure:

-

In a suitable hydrogenation vessel, dissolve 7-azaindole (1.0 eq) in a suitable solvent such as ethanol or acetic acid.

-

Carefully add the Pt/C catalyst (typically 5-10 mol% relative to the substrate).

-

Seal the reaction vessel and purge it with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

-

Pressurize the vessel with hydrogen gas to the desired pressure (typically 1-5 atm).

-

Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., up to 50 °C) to ensure efficient mixing and contact with the catalyst.

-

Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC or LC-MS) until the starting material is consumed.

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the platinum catalyst. Wash the filter cake with the reaction solvent.

-

Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 2,3-Dihydro-7-azaindole.

-

The crude product can be further purified by techniques such as recrystallization or column chromatography if necessary.

Spectroscopic Data

The structure of 2,3-Dihydro-7-azaindole can be confirmed by various spectroscopic methods.

NMR Spectroscopy

-

¹H NMR (DMSO-d₆, 400 MHz): δ 7.55 (dd, J = 7.6, 1.6 Hz, 1H), 6.95 (dd, J = 4.8, 1.6 Hz, 1H), 6.50 (dd, J = 7.6, 4.8 Hz, 1H), 3.55 (t, J = 8.4 Hz, 2H), 2.95 (t, J = 8.4 Hz, 2H), 5.90 (br s, 1H, NH).

-

¹³C NMR (DMSO-d₆, 100 MHz): δ 157.4, 146.1, 129.2, 116.8, 114.5, 46.8, 29.6.

Infrared (IR) Spectroscopy

The IR spectrum of 2,3-Dihydro-7-azaindole would be expected to show characteristic peaks for N-H stretching (around 3300-3500 cm⁻¹), C-H stretching of the aromatic and aliphatic portions (around 2850-3100 cm⁻¹), and C=C and C=N stretching of the pyridine (B92270) ring (around 1400-1600 cm⁻¹).

Mass Spectrometry

-

MS (ESI): m/z = 121.1 [M+H]⁺.

| Spectroscopic Data | Key Features |

| ¹H NMR | Signals corresponding to aromatic and aliphatic protons, and the NH proton. |

| ¹³C NMR | Resonances for the aromatic and aliphatic carbons. |

| IR | Characteristic absorptions for N-H, C-H, C=C, and C=N bonds. |

| MS | Molecular ion peak corresponding to the molecular weight. |

Biological Context and Applications in Drug Discovery

The 7-azaindole scaffold is a privileged structure in medicinal chemistry, particularly in the development of protein kinase inhibitors.[8][9] These compounds often act as "hinge-binders," mimicking the adenine (B156593) moiety of ATP to block the kinase's active site.[10][11]

The PI3K/Akt/mTOR Signaling Pathway

A key signaling pathway often targeted by 7-azaindole derivatives is the PI3K/Akt/mTOR pathway.[12] This pathway is crucial for regulating cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[13][14] 7-Azaindole-based inhibitors can block the activity of kinases within this pathway, such as PI3K or Akt, thereby inhibiting downstream signaling and inducing apoptosis in cancer cells.

Experimental Protocol: Cell Viability (MTT) Assay

To evaluate the cytotoxic effects of compounds like 2,3-Dihydro-7-azaindole derivatives, a cell viability assay such as the MTT assay is commonly employed.[1][2][15][16][17] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

Cancer cell line (e.g., MCF-7, HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

2,3-Dihydro-7-azaindole derivative (test compound) dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (DMSO at the same final concentration).

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After incubation, add 10 µL of the MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Formazan Solubilization: Carefully remove the medium from the wells. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Conclusion

2,3-Dihydro-7-azaindole is a synthetically accessible and versatile heterocyclic scaffold with significant potential in drug discovery. Its derivatives have shown promise as potent kinase inhibitors, particularly targeting key cancer-related signaling pathways like the PI3K/Akt/mTOR pathway. This technical guide provides essential information for researchers working with this compound, from its fundamental properties and synthesis to its biological evaluation. The provided protocols and data serve as a valuable resource for the further exploration and development of novel therapeutics based on the 7-azaindole core.

References

- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. MTT assay protocol | Abcam [abcam.com]

- 3. scbt.com [scbt.com]

- 4. CN104230923A - Method for preparing 2,3-dihydro-1H-pyrrolo pyridine hydrochloride - Google Patents [patents.google.com]

- 5. 2,3-Dihydro-7-azaindole | 10592-27-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. 2,3-Dihydro-7-azaindole, 97+% | Fisher Scientific [fishersci.ca]

- 7. Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines - Google Patents [patents.google.com]

- 11. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach | MDPI [mdpi.com]

- 12. cusabio.com [cusabio.com]

- 13. researchgate.net [researchgate.net]

- 14. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]

- 15. benchchem.com [benchchem.com]

- 16. merckmillipore.com [merckmillipore.com]

- 17. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]

An In-Depth Technical Guide to 2,3-Dihydro-7-azaindole: A Key Synthetic Building Block in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,3-Dihydro-7-azaindole, also known as 7-azaindoline. While direct biological activity and signaling pathway involvement for this molecule are not extensively documented, its significance lies in its role as a crucial synthetic intermediate for the development of a class of compounds with profound importance in medicinal chemistry: the 7-azaindoles. This document details the molecular structure and properties of 2,3-Dihydro-7-azaindole and situates it within the broader context of 7-azaindole-based drug discovery, with a particular focus on kinase inhibitors.

Molecular Structure and Physicochemical Properties

2,3-Dihydro-7-azaindole is a heterocyclic organic compound. It features a dihydropyrrole ring fused to a pyridine (B92270) ring. The structural and chemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₇H₈N₂ |

| Molecular Weight | 120.15 g/mol |

| CAS Number | 10592-27-5 |

| Synonyms | 7-Azaindoline, 2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine |

| Appearance | White to light yellow or light red powder/crystal |

| Melting Point | 78-83 °C |

| SMILES | C1Cc2cccnc2N1 |

| InChI | 1S/C7H8N2/c1-2-6-3-5-9-7(6)8-4-1/h1-2,4H,3,5H2,(H,8,9) |

The Role of 2,3-Dihydro-7-azaindole in Synthesis

While 2,3-Dihydro-7-azaindole is commercially available as a biochemical reagent, its primary utility in drug discovery is as a precursor to the aromatic 7-azaindole (B17877) scaffold. The 7-azaindole moiety is a "privileged" structure in medicinal chemistry, meaning it is a common feature in many biologically active compounds, including several FDA-approved drugs.

The general workflow for utilizing 2,3-Dihydro-7-azaindole involves its synthesis, followed by its use as a starting material for more complex molecules. A common synthetic strategy is the dehydrogenation (oxidation) of the 2,3-dihydro form to yield the aromatic 7-azaindole core, which can then be further functionalized.

Caption: Synthetic workflow from starting materials to biologically active 7-azaindole derivatives.

Experimental Protocols

Detailed experimental protocols are essential for reproducible research. Below are representative procedures for the synthesis of 7-azaindole derivatives, which could involve intermediates like 2,3-Dihydro-7-azaindole.

Synthesis of 7-Azaindolines via Domino Reaction

A one-pot method for the selective synthesis of 7-azaindolines has been developed. This process involves the reaction of 2-fluoro-3-methylpyridine (B30981) with an arylaldehyde, where the choice of an alkali-amide base controls the chemoselectivity. Using a lithium-based amide like LiN(SiMe₃)₂ favors the formation of the 7-azaindoline structure.

Materials:

-

2-Fluoro-3-picoline

-

Benzaldehyde (B42025) (or other arylaldehydes)

-

Lithium bis(trimethylsilyl)amide (LiN(SiMe₃)₂)

-

Diisopropyl ether (iPr₂O)

Procedure:

-

To a solution of 2-fluoro-3-picoline (1 equivalent) and benzaldehyde (1 equivalent) in diisopropyl ether, add LiN(SiMe₃)₂ (3 equivalents).

-

Heat the reaction mixture at 110 °C for 12 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction carefully with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the desired 7-azaindoline derivative.

Catalytic Hydrogenation of 7-Azaindole

The synthesis of 2,3-Dihydro-7-azaindole can be achieved through the catalytic hydrogenation of 7-azaindole. This is a common method for reducing aromatic heterocyclic compounds.

Materials:

-

7-Azaindole

-

Platinum on carbon (Pt/C) catalyst

-

p-Toluenesulfonic acid

-

Water (as solvent)

-

Hydrogen gas

Procedure:

-

In a hydrogenation vessel, dissolve 7-azaindole in water.

-

Add a catalytic amount of Pt/C and p-toluenesulfonic acid.

-

Pressurize the vessel with hydrogen gas to the desired pressure.

-

Stir the reaction mixture at a specified temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Filter the reaction mixture to remove the catalyst.

-

Neutralize the filtrate and extract the product with an appropriate organic solvent.

-

Dry the organic layer, concentrate, and purify as needed to obtain 2,3-Dihydro-7-azaindole.

The 7-Azaindole Scaffold and Kinase Inhibition

The aromatic 7-azaindole scaffold is a highly effective "hinge-binding" motif for protein kinase inhibitors.[1] Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways by phosphorylating specific substrate proteins. Dysregulation of kinase activity is a hallmark of many diseases, including cancer.

The 7-azaindole core can form two crucial hydrogen bonds with the "hinge" region of the ATP-binding pocket of many kinases, mimicking the interaction of adenine (B156593) in ATP. This competitive inhibition blocks the kinase's activity, thereby disrupting downstream signaling pathways that promote cell proliferation and survival.

Caption: Generalized signaling pathway of a receptor tyrosine kinase, which is often targeted by 7-azaindole-based inhibitors.

Conclusion

2,3-Dihydro-7-azaindole is a valuable molecule in the field of medicinal chemistry and drug development. While it may not possess significant intrinsic biological activity, its role as a synthetic precursor to the 7-azaindole scaffold is of paramount importance. The 7-azaindole core is a well-established pharmacophore, particularly for the development of potent kinase inhibitors that have led to successful therapeutic agents. A thorough understanding of the synthesis and chemical properties of 2,3-Dihydro-7-azaindole provides researchers with a foundational tool for the design and creation of novel and effective drugs.

References

An In-depth Technical Guide to 2,3-Dihydro-7-azaindole (7-Azaindoline)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,3-Dihydro-7-azaindole, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document details its nomenclature, physicochemical properties, synthesis protocols, and applications, with a focus on providing practical information for researchers in the field.

Nomenclature and Synonyms

2,3-Dihydro-7-azaindole is a saturated heterocyclic organic compound. It is also widely known by several synonyms in scientific literature and chemical catalogs. Understanding these alternative names is crucial for comprehensive literature searches and material sourcing.

Table 1: Synonyms for 2,3-Dihydro-7-azaindole

| Synonym | IUPAC Name | Common Name |

| 7-Azaindoline | 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine | 7-Azaindoline |

| 2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine | 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine | - |

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical and spectroscopic properties of 2,3-Dihydro-7-azaindole is essential for its application in research and development.

Table 2: Physicochemical Properties of 2,3-Dihydro-7-azaindole

| Property | Value | Source |

| CAS Number | 10592-27-5 | [1] |

| Molecular Formula | C₇H₈N₂ | [1][2] |

| Molecular Weight | 120.15 g/mol | [1][2] |

| Appearance | White to off-white solid/powder | [2][3] |

| Melting Point | 78-83 °C | |

| Solubility | Slightly soluble in water. | [4] |

| Storage | Store at -20°C under nitrogen. In solvent, store at -80°C for up to 6 months. | [3] |

Table 3: Spectroscopic Data for 2,3-Dihydro-7-azaindole

| Technique | Data |

| ¹H NMR | Data available from suppliers such as MedChemExpress.[3] |

| Mass Spectrometry | Data available from suppliers such as MedChemExpress.[3] |

| RP-HPLC | Data available from suppliers such as MedChemExpress.[3] |

Note: For detailed spectra and peak assignments, it is recommended to consult the data provided by suppliers or perform independent analysis.

Experimental Protocols

The synthesis of 2,3-Dihydro-7-azaindole can be achieved through various methods. The most common approaches involve the catalytic hydrogenation of 7-azaindole (B17877) or a one-pot synthesis from readily available starting materials.

Synthesis via Catalytic Hydrogenation of 7-Azaindole

This is a widely used method for the preparation of 7-azaindoline.

Protocol:

-

Reaction Setup: In a high-pressure reaction vessel, dissolve 7-azaindole in a suitable solvent such as methanol (B129727) or ethanol.

-

Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst, typically 5-10 mol% of platinum on carbon (Pt/C) or palladium on carbon (Pd/C).

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (typically 50-100 psi) and stir the reaction mixture at room temperature or with gentle heating.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Upon completion, carefully vent the hydrogen gas and filter the reaction mixture through a pad of celite to remove the catalyst.

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude product. The crude 2,3-Dihydro-7-azaindole can be further purified by column chromatography on silica (B1680970) gel or by recrystallization.

One-Pot Synthesis from 2-Fluoro-3-methylpyridine (B30981)

A novel one-pot method allows for the selective synthesis of 7-azaindolines.

Protocol:

-

Reaction Setup: To a solution of 2-fluoro-3-methylpyridine and an appropriate arylaldehyde in a suitable solvent, add a strong base such as lithium bis(trimethylsilyl)amide (LiN(SiMe₃)₂).

-

Reaction Conditions: Heat the reaction mixture under an inert atmosphere. The choice of base is critical for selectivity, with LiN(SiMe₃)₂ favoring the formation of 7-azaindolines.

-

Reaction Monitoring: Monitor the reaction by TLC or LC-MS.

-

Work-up and Purification: After completion, quench the reaction and perform a standard aqueous work-up. The crude product is then purified by column chromatography to yield the desired 7-azaindoline derivative.

Experimental Workflow: Synthesis of 7-Azaindoline Amides

2,3-Dihydro-7-azaindole is a valuable intermediate in the synthesis of more complex molecules. For instance, it can be used as a directing group in asymmetric synthesis. The following workflow illustrates the preparation of α-substituted-7-azaindoline amides.

Caption: Synthesis of α-substituted-7-azaindoline amides.

Applications in Drug Discovery and Development

While the unsaturated parent compound, 7-azaindole, is a well-established scaffold in kinase inhibitors, 2,3-Dihydro-7-azaindole also serves as a crucial building block in medicinal chemistry. Its saturated pyrrolidine (B122466) ring offers a three-dimensional structure that can be advantageous for targeting specific protein pockets. It is often used as a key intermediate in the synthesis of complex molecules with a range of biological activities. Furthermore, its derivatives are being explored for their potential in various therapeutic areas. The ability to functionalize the nitrogen atoms and the aromatic ring allows for the creation of diverse chemical libraries for drug screening.

References

A Comprehensive Technical Guide to 7-Azaindole and 2,3-Dihydro-7-azaindole (7-Azaindoline) for Drug Discovery Professionals

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of 7-azaindole (B17877) and its reduced form, 2,3-Dihydro-7-azaindole, also known as 7-azaindoline. These heterocyclic scaffolds are of significant interest in medicinal chemistry due to their prevalence in biologically active compounds, particularly as kinase inhibitors. This document covers their fundamental properties, synthesis, and applications in drug development, with a focus on quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.

Introduction: The Significance of the 7-Azaindole Core

The 7-azaindole scaffold, a bioisostere of indole (B1671886), has emerged as a privileged structure in medicinal chemistry.[1] The strategic placement of a nitrogen atom in the six-membered ring enhances the molecule's ability to form hydrogen bonds, increases aqueous solubility, and can lead to favorable pharmacokinetic and pharmacodynamic properties compared to its indole counterpart.[1][2] This has led to the successful development of several FDA-approved drugs and numerous clinical candidates incorporating the 7-azaindole moiety.[1]

7-Azaindoline, the saturated analogue of 7-azaindole, also serves as a crucial pharmacophore and a versatile building block in the synthesis of novel therapeutic agents.[3][4] This guide will elucidate the key differences and comparative advantages of both scaffolds for their application in modern drug discovery.

Physicochemical and Structural Properties: A Comparative Analysis

A thorough understanding of the physicochemical properties of 7-azaindole and 7-azaindoline is critical for their effective application in drug design. The introduction of a pyridine (B92270) nitrogen and the saturation of the pyrrole (B145914) ring significantly influence parameters such as basicity, lipophilicity, and solubility.

| Property | 7-Azaindole | 2,3-Dihydro-7-azaindole (7-Azaindoline) | Reference(s) |

| Chemical Structure |  |  | [3][5] |

| Molecular Formula | C₇H₆N₂ | C₇H₈N₂ | [3][5] |

| Molecular Weight | 118.14 g/mol | 120.15 g/mol | [3][5] |

| Appearance | White to light yellow crystalline powder | White crystalline to off-white to yellow cast powder | [3][6] |

| Melting Point | 105-107 °C | 78-83 °C | [5][7] |

| pKa | 3.67 - 7.69 | 10.75 (Predicted) | [6][7][8] |

| LogP | 1.18760 | Not explicitly found, but expected to be lower than 7-azaindole | [7] |

| Water Solubility | Sparingly soluble to slightly soluble | Moderate solubility | [3][6][9] |

Synthesis and Reactivity

The synthesis of 7-azaindole and 7-azaindoline can be achieved through various synthetic routes. The choice of method often depends on the desired substitution pattern and scale of the reaction.

Synthesis of 7-Azaindole

A common approach for the synthesis of 7-azaindole derivatives involves the cyclization of appropriately substituted pyridines. The Fischer indole synthesis, while a classic method for indoles, can be challenging for azaindoles due to the electron-deficient nature of the pyridine ring.[4] More contemporary and efficient methods include palladium-catalyzed cross-coupling reactions and domino reactions.[4][10]

Caption: Rh(III)-catalyzed synthesis of 7-azaindole derivatives.

Synthesis of 2,3-Dihydro-7-azaindole (7-Azaindoline)

7-Azaindoline is often synthesized from 7-azaindole through reduction, typically by catalytic hydrogenation.[4] Alternatively, domino reactions involving 2-fluoro-3-methylpyridine (B30981) and aldehydes can directly yield 7-azaindoline derivatives, with the chemoselectivity controlled by the choice of alkali-amide base.[4]

Applications in Drug Discovery: A Focus on Kinase Inhibition

The 7-azaindole scaffold is a well-established "hinge-binding" motif in protein kinase inhibitors.[1] The pyridine nitrogen acts as a hydrogen bond acceptor, while the pyrrole NH group serves as a hydrogen bond donor, mimicking the interaction of the adenine (B156593) core of ATP with the kinase hinge region.[1] This bidentate hydrogen bonding provides a strong anchor for the inhibitor in the ATP-binding pocket.

The PI3K/AKT/mTOR Signaling Pathway

A key signaling pathway often dysregulated in cancer is the PI3K/AKT/mTOR pathway, which controls cell growth, proliferation, and survival.[11][12][13] Several 7-azaindole-based inhibitors have been developed to target kinases within this pathway, such as PI3K and AKT.[6]

Caption: The PI3K/AKT/mTOR signaling pathway.

Experimental Protocols

General Protocol for the Synthesis of 2-Phenyl-7-azaindole

This protocol is adapted from a Chichibabin-type cyclization.[14]

Materials:

-

2-Fluoro-3-picoline

-

n-Butyllithium (n-BuLi) in hexanes

-

Dry Tetrahydrofuran (THF)

-

Ethyl acetate (B1210297) (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

To a solution of dry diisopropylamine (4.2 mmol) in dry THF (20.0 mL) at -40 °C under an inert atmosphere, add n-butyllithium (4.2 mmol) via syringe.

-

Stir the resulting LDA solution for 5 minutes at -40 °C.

-

Add benzonitrile (2.1 mmol) and stir for 2 hours at -40 °C.

-

Add 2-fluoro-3-picoline (2.0 mmol) and continue stirring for an additional 2 hours at -40 °C.

-

Warm the reaction to 0 °C for 30 minutes and then quench with wet THF.

-

Remove the solvent under reduced pressure.

-

Redissolve the resulting solid in EtOAc (15 mL) and wash successively with aqueous NaHCO₃ (3 x 10 mL) and brine (3 x 10 mL).

-

Dry the organic layer over Na₂SO₄, filter, and evaporate to dryness to yield the crude product.

-

Purify the crude product by column chromatography to obtain 2-phenyl-7-azaindole.

General Protocol for Kinase Inhibitor Screening Assay

This protocol outlines a typical workflow for screening compounds for kinase inhibitory activity.

Caption: Workflow for kinase inhibitor screening.

Procedure:

-

Compound Plating: Dispense test compounds from a library into a multi-well assay plate at various concentrations.

-

Enzyme and Substrate Addition: Add the target kinase and its specific substrate to each well.

-

Initiation of Reaction: Add ATP to initiate the phosphorylation reaction and incubate for a predetermined time at a specific temperature.

-

Detection: Stop the reaction and add a detection reagent that generates a signal (e.g., luminescence, fluorescence) proportional to the amount of phosphorylated substrate or remaining ATP.

-

Data Acquisition: Read the signal using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to controls. Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) for active compounds ("hits").

Conclusion

7-Azaindole and its saturated counterpart, 7-azaindoline, are indispensable scaffolds in contemporary drug discovery. Their unique electronic and structural features, particularly the ability of 7-azaindole to act as a potent hinge-binder for kinases, have cemented their role in the development of targeted therapies. A comprehensive understanding of their synthesis, physicochemical properties, and biological applications, as detailed in this guide, is essential for medicinal chemists aiming to leverage these powerful heterocyclic cores in the design of next-generation therapeutics.

References

- 1. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. chemimpex.com [chemimpex.com]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. 7-Azaindole 98 271-63-6 [sigmaaldrich.com]

- 6. 7-Azaindole CAS#: 271-63-6 [m.chemicalbook.com]

- 7. 7-Azaindole|lookchem [lookchem.com]

- 8. Solvent-Free C-3 Coupling of Azaindoles with Cyclic Imines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Azaindole synthesis [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data of 2,3-Dihydro-7-azaindole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dihydro-7-azaindole, also known as 7-azaindoline, is a heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. Its structural similarity to endogenous molecules and its potential for diverse chemical modifications make it a valuable building block for the synthesis of novel therapeutic agents. A thorough understanding of its spectroscopic properties is fundamental for its identification, characterization, and the analysis of its derivatives.

Spectroscopic Data Summary

The following tables summarize the expected quantitative data for 2,3-Dihydro-7-azaindole based on its structure and known spectral data of similar compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 3.1 - 3.4 | Triplet | 7 - 9 |

| H-3 | 3.7 - 4.0 | Triplet | 7 - 9 |

| H-4 | 7.0 - 7.3 | Doublet of doublets | 7 - 8, 1 - 2 |

| H-5 | 6.6 - 6.8 | Doublet of doublets | 7 - 8, 4 - 5 |

| H-6 | 7.8 - 8.1 | Doublet of doublets | 4 - 5, 1 - 2 |

| N-H | 5.0 - 7.0 | Broad Singlet | - |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon Atom | Chemical Shift (δ, ppm) |

| C-2 | 25 - 30 |

| C-3 | 45 - 50 |

| C-3a | 115 - 120 |

| C-4 | 125 - 130 |

| C-5 | 110 - 115 |

| C-6 | 145 - 150 |

| C-7a | 155 - 160 |

Table 3: Predicted Infrared (IR) Spectroscopic Data

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3300 - 3500 | Medium, Broad |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 2960 | Medium |

| C=C Stretch (Aromatic) | 1550 - 1620 | Medium to Strong |

| C-N Stretch | 1250 - 1350 | Medium |

| N-H Bend | 1500 - 1600 | Medium |

Table 4: Predicted Mass Spectrometry (MS) Data

| Ion | m/z |

| [M]+• | 120.0687 |

| [M+H]+ | 121.0760 |

Table 5: Predicted UV-Vis Spectroscopic Data

| Solvent | λmax (nm) |

| Methanol (B129727) | ~230, ~280 |

| Dichloromethane | ~235, ~285 |

Experimental Protocols

Detailed methodologies for the acquisition of the key spectroscopic data are provided below. These protocols are intended as a general guide and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of 2,3-Dihydro-7-azaindole in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄) in a 5 mm NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a field strength of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

Process the data with an appropriate line broadening factor (e.g., 0.3 Hz) and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters include a 30-45° pulse angle, a larger spectral width than for ¹H, and a longer relaxation delay (e.g., 2-10 seconds) to ensure quantitative data for all carbon environments.

-

Reference the spectrum to the deuterated solvent signal.

-

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR)-IR Spectroscopy:

-

Sample Preparation: Place a small amount of solid 2,3-Dihydro-7-azaindole directly onto the ATR crystal.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Collect the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

The data is usually presented as transmittance or absorbance versus wavenumber (cm⁻¹).

-

Mass Spectrometry (MS)

Electrospray Ionization (ESI) Mass Spectrometry:

-

Sample Preparation: Prepare a dilute solution of 2,3-Dihydro-7-azaindole (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with the addition of a small amount of formic acid to promote protonation for positive ion mode.

-

Instrumentation: Use a mass spectrometer equipped with an ESI source, such as a quadrupole, time-of-flight (TOF), or Orbitrap analyzer.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, and drying gas temperature) to achieve a stable signal.

-

Acquire the mass spectrum in the desired mass range (e.g., m/z 50-500).

-

UV-Vis Spectroscopy

Solution UV-Vis Spectroscopy:

-

Sample Preparation: Prepare a dilute solution of 2,3-Dihydro-7-azaindole in a UV-transparent solvent (e.g., methanol, ethanol, or dichloromethane) in a quartz cuvette. The concentration should be adjusted to yield an absorbance between 0.1 and 1.0 at the λmax.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition:

-

Record a baseline spectrum with a cuvette containing the pure solvent.

-

Record the sample spectrum over a wavelength range of approximately 200-400 nm.

-

Identify the wavelength(s) of maximum absorbance (λmax).

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a chemical compound like 2,3-Dihydro-7-azaindole.

Caption: Workflow for Spectroscopic Analysis.

An In-depth Technical Guide to the Solubility of 2,3-Dihydro-7-azaindole in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,3-dihydro-7-azaindole (also known as 7-azaindoline), a crucial heterocyclic building block in medicinal chemistry and drug discovery. Understanding the solubility of this compound in various organic solvents is paramount for its effective use in synthesis, purification, formulation, and various biochemical assays.

Core Executive Summary

2,3-Dihydro-7-azaindole is a versatile scaffold frequently employed in the development of therapeutic agents, notably as a bioisostere for indole (B1671886) in kinase inhibitors. Its solubility profile is a critical parameter influencing its handling, reactivity, and bioavailability. This document collates available quantitative and qualitative solubility data, provides a detailed experimental protocol for solubility determination, and presents a visual workflow for this process.

While comprehensive quantitative solubility data for 2,3-dihydro-7-azaindole across a wide array of organic solvents is not extensively available in published literature, this guide consolidates the existing information to aid researchers in their work with this important molecule.

Solubility Data of 2,3-Dihydro-7-azaindole

The solubility of 2,3-dihydro-7-azaindole has been reported in a limited number of solvents. The available data is summarized in the table below. It is generally observed that the compound is more soluble in organic solvents than in water.

| Solvent | Chemical Formula | Type | Quantitative Solubility | Qualitative Solubility |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | 100 mg/mL[1][2] | - |

| Methanol (B129727) | CH₃OH | Polar Protic | - | Soluble |

| Water | H₂O | Polar Protic | - | Slightly Soluble[3] |

Note: The quantitative solubility in DMSO suggests that it is a highly suitable solvent for preparing stock solutions for biological screening and assays. The qualitative description of "soluble" in methanol indicates its utility in synthetic and purification processes, such as recrystallization. Further quantitative studies are required to establish a more comprehensive solubility profile in a broader range of common organic solvents.

Experimental Protocol: Determination of Equilibrium Solubility using the Shake-Flask Method

The "shake-flask" method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a given solvent. The following protocol outlines the key steps for determining the solubility of 2,3-dihydro-7-azaindole.

1. Materials and Equipment:

-

2,3-Dihydro-7-azaindole (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Vials with screw caps

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrumentation.

2. Procedure:

-

Preparation of Solvent: Equilibrate the chosen organic solvent to the desired experimental temperature (e.g., 25 °C or 37 °C) in the thermostatically controlled shaker.

-

Addition of Solute: Add an excess amount of 2,3-dihydro-7-azaindole to a vial containing a known volume of the temperature-equilibrated solvent. The excess solid should be clearly visible to ensure that a saturated solution is achieved.

-

Equilibration: Tightly cap the vials and place them in the thermostatically controlled shaker. Agitate the samples at a constant speed for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours, although the optimal time should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

Phase Separation: After equilibration, remove the vials from the shaker and allow them to stand undisturbed for a short period to allow the excess solid to settle. For finer suspensions, centrifugation can be used to facilitate the separation of the solid and liquid phases.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a syringe filter into a clean vial to remove any undissolved solid particles.

-

Dilution and Quantification: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC). Analyze the diluted sample to determine the concentration of 2,3-dihydro-7-azaindole.

-

Data Analysis: Calculate the solubility of 2,3-dihydro-7-azaindole in the chosen solvent, typically expressed in mg/mL or mol/L, based on the measured concentration and the dilution factor.

Visualization of Experimental Workflow

The logical flow of the shake-flask solubility determination method is depicted in the following diagram.

Caption: Experimental workflow for determining the solubility of 2,3-dihydro-7-azaindole.

Conclusion

This technical guide provides essential information on the solubility of 2,3-dihydro-7-azaindole in organic solvents for professionals in research and drug development. While the available quantitative data is limited, the provided information and the detailed experimental protocol for the shake-flask method offer a solid foundation for working with this compound. Further research to expand the quantitative solubility database for 2,3-dihydro-7-azaindole in a wider range of pharmaceutically relevant solvents is highly encouraged to facilitate its broader application in the development of new therapeutics.

References

Commercial Availability and Technical Profile of 2,3-Dihydro-7-Azaindole: A Guide for Researchers

For Immediate Release

Introduction

2,3-Dihydro-7-azaindole, also known as 7-azaindoline, is a heterocyclic compound of increasing interest to researchers in drug discovery and medicinal chemistry. As a saturated analog of the well-studied 7-azaindole (B17877) scaffold, it offers a distinct three-dimensional structure that can be exploited for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the commercial availability of 2,3-Dihydro-7-azaindole, its synthesis, and its potential biological applications, with a focus on its role as a kinase inhibitor.

Commercial Availability

2,3-Dihydro-7-azaindole is readily available from a variety of chemical suppliers, catering to the needs of research and development laboratories. The compound is typically offered in various purities and quantities. Below is a summary of prominent suppliers and their product offerings.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Available Quantities |

| Thermo Scientific Alfa Aesar | 2,3-Dihydro-7-azaindole, 97+% | 10592-27-5 | C₇H₈N₂ | 120.15 | 97+% | 5 g[1] |

| Santa Cruz Biotechnology | 2,3-Dihydro-7-azaindole | 10592-27-5 | C₇H₈N₂ | 120.15 | Not Specified | Inquire |

| MedChemExpress | 2,3-Dihydro-7-azaindole (7-Azaindoline) | 10592-27-5 | C₇H₈N₂ | 120.15 | Not Specified | Inquire[2] |

| TCI America | 2,3-Dihydro-7-azaindole, 98.0+% | 10592-27-5 | C₇H₈N₂ | 120.15 | >98.0% | Inquire[3] |

| Cenmed | 2,3-Dihydro-7-azaindole, 97+% | 271-63-6 (for 7-azaindole) | C₇H₈N₂ | 120.15 | 97+% | 25 g[4] |

| Alkali Metals Ltd. | 2,3-DIHYDRO-7-AZAINDOLE | 10592-27-5 | Not Specified | Not Specified | Not Specified | Inquire[5] |

| Fisher Scientific | 2,3-Dihydro-7-azaindole, 97+% | 10592-27-5 | C₇H₈N₂ | 120.155 | 97+% | 5 g, 25 g[6] |

Synthesis of 2,3-Dihydro-7-Azaindole

The primary synthetic route to 2,3-Dihydro-7-azaindole involves the reduction of the corresponding unsaturated parent compound, 7-azaindole.

Experimental Protocol: Catalytic Hydrogenation of 7-Azaindole

General Procedure:

-

Catalyst Preparation: In a suitable reaction vessel, a catalyst such as Palladium on carbon (Pd/C) or Raney Nickel is suspended in a solvent like ethanol (B145695) or methanol.

-

Reaction Setup: 7-Azaindole is dissolved in the same solvent and added to the reaction vessel.

-

Hydrogenation: The vessel is sealed and purged with hydrogen gas. The reaction is then subjected to high pressure (e.g., up to 9 bar) and may require elevated temperatures. The reaction progress is monitored by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, the catalyst is removed by filtration. The solvent is then removed under reduced pressure to yield the crude 2,3-Dihydro-7-azaindole.

-

Purification: The crude product can be purified by standard techniques such as column chromatography or recrystallization to afford the final product of desired purity.

It has been noted that the reduction of 7-azaindole can also be achieved using Raney Nickel.[7][8]

Biological Significance and Applications

The 7-azaindole scaffold is a well-established "hinge-binding" motif in many kinase inhibitors.[9][10] The nitrogen at position 7 acts as a hydrogen bond acceptor, while the pyrrole (B145914) -NH group serves as a hydrogen bond donor, mimicking the interaction of adenine (B156593) in ATP with the kinase hinge region.[9][10] This has led to the development of numerous potent and selective kinase inhibitors for various therapeutic areas, particularly in oncology.

While the biological activity of 2,3-Dihydro-7-azaindole itself is less extensively documented, its structural similarity to 7-azaindole suggests its potential as a scaffold for kinase inhibitors and other biologically active molecules. The saturation of the 2,3-double bond introduces a more three-dimensional character to the molecule, which can be advantageous for achieving selectivity and improving pharmacokinetic properties.

Derivatives of the broader azaindole class have shown a wide range of biological activities, including inhibition of:

-

Aurora B Kinase: Implicated in mitosis and a target for cancer therapy.[11]

-

B-Raf Kinase: A key protein in the MAPK signaling pathway, with inhibitors used in melanoma treatment.[12]

-

PI3Kγ: Involved in tumor immunosuppression, making it a target for immuno-oncology.[13]

-

DDX3 Helicase: A target in cancer and viral infections.[14]

The exploration of 2,3-dihydro-7-azaindole and its derivatives as modulators of these and other signaling pathways represents a promising area for future drug discovery efforts.

2,3-Dihydro-7-azaindole is a commercially accessible building block with significant potential for the development of novel kinase inhibitors and other therapeutic agents. Its synthesis via the reduction of 7-azaindole is a feasible process for research laboratories. The rich history of the 7-azaindole scaffold in medicinal chemistry provides a strong foundation for the exploration of its saturated analog, opening new avenues for the design of next-generation drugs. Further investigation into the specific biological targets and signaling pathways modulated by 2,3-dihydro-7-azaindole is warranted to fully unlock its therapeutic potential.

References

- 1. 2,3-Dihydro-7-azaindole, 97+% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.pt]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 2,3-Dihydro-7-azaindole 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 4. cenmed.com [cenmed.com]

- 5. indiamart.com [indiamart.com]

- 6. 2,3-Dihydro-7-azaindole, 97+% | Fisher Scientific [fishersci.ca]

- 7. Microwave Chemistry: Synthesis of 7-Azaindoles, Raney Nickel Reductions, Suzuki Coupling of Oxazoles, Pd-Catalyzed Synthesis of 2-Arylaminopyrimidines [organic-chemistry.org]

- 8. ias.ac.in [ias.ac.in]

- 9. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]

- 11. aacrjournals.org [aacrjournals.org]

- 12. Knowledge-based design of 7-azaindoles as selective B-Raf inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety and Handling of 2,3-Dihydro-7-azaindole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safe handling, storage, and disposal of 2,3-Dihydro-7-azaindole (also known as 7-azaindoline). It also includes an overview of its physicochemical properties, biological significance as a kinase inhibitor scaffold, and relevant experimental contexts.

Chemical Identity and Physical Properties

2,3-Dihydro-7-azaindole is a heterocyclic organic compound that serves as a versatile building block in medicinal chemistry, particularly in the development of kinase inhibitors.[1] Its structure features a fusion of a dihydropyrrole and a pyridine (B92270) ring.

Table 1: Physicochemical Properties of 2,3-Dihydro-7-azaindole

| Property | Value | Source(s) |

| Molecular Formula | C₇H₈N₂ | [2][3] |

| Molecular Weight | 120.15 g/mol | [2][3] |

| CAS Number | 10592-27-5 | [2][3] |

| Appearance | White to light yellow or light red powder/crystal | [4] |

| Melting Point | 78-85 °C | [2][3][4] |

| Boiling Point | 114 °C at 10 mmHg | [5] |

| Solubility | Slightly soluble in water. Soluble in methanol. | [5][6] |

| InChI Key | ZFFYPGZDXUPKNK-UHFFFAOYSA-N | [3] |

| SMILES | C1Cc2cccnc2N1 | [3] |

Hazard Identification and Safety Precautions

2,3-Dihydro-7-azaindole is classified as a hazardous substance. All personnel handling this compound must be thoroughly trained in its safe handling and be aware of the associated risks.

Table 2: Hazard Identification and GHS Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed. |

| Skin Irritation | 2 | H315: Causes skin irritation. |

| Eye Irritation | 2A | H319: Causes serious eye irritation. |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation) | 3 | H335: May cause respiratory irritation. |

Pictograms:

Signal Word: Warning

Precautionary Statements:

| Code | Statement |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P264 | Wash skin thoroughly after handling. |

| P270 | Do not eat, drink or smoke when using this product. |

| P271 | Use only outdoors or in a well-ventilated area. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| P330 | Rinse mouth. |

| P332+P313 | If skin irritation occurs: Get medical advice/attention. |

| P337+P313 | If eye irritation persists: Get medical advice/attention. |

| P362 | Take off contaminated clothing and wash before reuse. |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. |

| P405 | Store locked up. |

| P501 | Dispose of contents/container in accordance with local/regional/national/international regulations. |

Handling, Storage, and Disposal

Handling

-

Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood to minimize inhalation of dust. Ensure eyewash stations and safety showers are readily accessible.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: For operations generating dust, use a NIOSH-approved respirator with a particulate filter (e.g., N95).

-

-

Hygiene Practices: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.

Storage

-

Store in a cool, dry, and well-ventilated place away from direct sunlight and sources of ignition.

-

Keep containers tightly closed when not in use.

-

Store away from incompatible materials such as strong oxidizing agents and strong acids.

-

For long-term storage of solutions, it is recommended to store at -20°C for up to one month or -80°C for up to six months, preferably under a nitrogen atmosphere. Aliquoting the solution can prevent degradation from repeated freeze-thaw cycles.[7]

Disposal

-

Dispose of waste in accordance with all applicable federal, state, and local regulations.

-

Contaminated packaging should be treated as the chemical itself.

Experimental Protocols

Synthesis of 2,3-Dihydro-7-azaindole

General Procedure: Catalytic Hydrogenation of 7-Azaindole (B17877)

-

Reactants: 7-azaindole, Hydrogen gas (H₂), Catalyst (e.g., Raney Nickel or Palladium on Carbon).

-

Solvent: A suitable solvent such as ethanol (B145695) or a mixture of ethanol and dimethoxyethane.

-

Apparatus: A pressure reactor (autoclave) equipped with a stirrer and a heating system.

Illustrative Workflow:

Caption: General workflow for the synthesis of 2,3-Dihydro-7-azaindole.

Note: Reaction conditions such as temperature, pressure, catalyst loading, and reaction time need to be carefully optimized for safety and yield. Previous studies have mentioned high pressures and temperatures for this reduction.[6]

Biological Activity and Signaling Pathways

The 7-azaindole scaffold is a "privileged" structure in medicinal chemistry, frequently utilized as a hinge-binding motif in the design of kinase inhibitors.[8] Derivatives of 2,3-dihydro-7-azaindole have been investigated as inhibitors of various kinases, including Fibroblast Growth Factor Receptors (FGFRs).

FGFR Signaling Pathway

The FGFR signaling pathway plays a crucial role in cell proliferation, differentiation, migration, and survival.[9] Aberrant activation of this pathway is implicated in various cancers. The general mechanism involves the binding of a Fibroblast Growth Factor (FGF) ligand to an FGFR, leading to receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain. This phosphorylation event initiates a cascade of downstream signaling.

The diagram below illustrates the canonical FGFR signaling pathway and indicates the point of inhibition by a 7-azaindole-based inhibitor.

Caption: Simplified FGFR signaling pathway and the mechanism of inhibition.

Spectral Data

Comprehensive, citable 13C NMR and mass spectrometry data for 2,3-dihydro-7-azaindole are not consistently available across the reviewed literature. The following table summarizes available data.

Table 3: Spectral Data for 2,3-Dihydro-7-azaindole

| Data Type | Observed Values/Information | Source(s) |

| ¹H NMR | Data is available in some publications, but a standardized spectrum with peak assignments is not readily found. | |

| ¹³C NMR | Specific peak data for the dihydro form is not readily available in the reviewed literature. The spectrum for the aromatic 7-azaindole is available. | |

| Mass Spec. | The molecular ion peak [M]⁺ would be expected at m/z 120.15. Some studies on 7-azaindole clusters show mass spectral data. | [1][9] |

Conclusion

2,3-Dihydro-7-azaindole is a valuable compound in drug discovery with manageable but important safety considerations. Adherence to the safety guidelines outlined in this document is crucial for minimizing risks in a laboratory setting. While its biological importance is well-recognized, further research is needed to establish detailed, publicly available experimental protocols for its synthesis and complete spectral characterization.

Disclaimer: This document is intended for informational purposes only and does not constitute a replacement for a formal risk assessment or safety data sheet. Always consult the most up-to-date Safety Data Sheet from your supplier before handling this chemical.

References

- 1. pnas.org [pnas.org]

- 2. Page loading... [wap.guidechem.com]

- 3. 1H-Pyrrolo[2,3-b]pyridine, 2,3-dihydro- | CymitQuimica [cymitquimica.com]

- 4. Azaindole synthesis [organic-chemistry.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. US7652137B2 - Synthesis of 5 substituted 7-azaindoles and 7-azaindolines - Google Patents [patents.google.com]

- 7. 2,3-Dihydro-7-azaindole | 10592-27-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 8. academic.oup.com [academic.oup.com]

- 9. 7-Azaindole (271-63-6) 13C NMR spectrum [chemicalbook.com]

The Ascendant Core: A Technical Guide to the Research Applications of 2,3-Dihydro-7-azaindole

For Immediate Release

Shanghai, China – December 18, 2025 – In the landscape of modern medicinal chemistry, the relentless pursuit of novel molecular scaffolds that offer both synthetic versatility and potent biological activity is paramount. Among the privileged heterocyclic structures, 2,3-Dihydro-7-azaindole, also known as 7-azaindoline, has emerged as a significant building block in the design of next-generation therapeutics. This technical guide provides an in-depth exploration of the core applications of 2,3-Dihydro-7-azaindole in contemporary research, with a focus on its utility in the development of kinase inhibitors and corticotropin-releasing factor 1 (CRF-1) receptor antagonists. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising scaffold in their discovery programs.

Introduction: The Strategic Advantage of the 2,3-Dihydro-7-azaindole Scaffold

2,3-Dihydro-7-azaindole is a bicyclic heterocyclic compound that marries the structural features of a pyridine (B92270) and a dihydropyrrole ring. This unique arrangement provides a three-dimensional architecture that is highly sought after in drug design. Unlike its aromatic counterpart, 7-azaindole (B17877), the saturated pyrrolidine (B122466) ring introduces conformational flexibility, allowing for more nuanced interactions with biological targets. Its primary value in research lies in its role as a versatile intermediate for the synthesis of complex, biologically active molecules.[1][2] The scaffold's nitrogen atoms can participate in crucial hydrogen bonding interactions with protein targets, a key feature in the design of potent and selective inhibitors.[1][2]

Key Research Applications